molecular formula C18H27NO3 B5489600 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

Cat. No. B5489600
M. Wt: 305.4 g/mol
InChI Key: KOPIKYRAMITANH-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as EPM, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. EPM is a non-opioid compound that has been shown to have analgesic effects, making it a promising alternative to traditional pain medications.

Mechanism of Action

2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in the modulation of pain, as well as other physiological processes such as cell survival and neuroprotection. By binding to this receptor, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is able to reduce pain without affecting other physiological processes.
Biochemical and Physiological Effects:
2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium channels and the inhibition of inflammatory cytokines. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its non-opioid nature, which reduces the risk of addiction and other side effects associated with traditional pain medications. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to be effective in reducing pain in a number of different animal models, making it a promising candidate for further research.
One limitation of using 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain its analgesic effects. Additionally, more research is needed to fully understand the long-term effects of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide on the body.

Future Directions

There are a number of potential future directions for research on 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which could lead to the development of even more effective analgesics. Additionally, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide could be studied for its potential use in the treatment of other conditions, such as depression and anxiety. Finally, more research is needed to fully understand the mechanisms underlying 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves the reaction of 2-ethylphenol with N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. This synthesis method has been optimized to produce high yields of pure 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential use as an analgesic. In preclinical studies, 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to effectively reduce pain without the side effects associated with traditional pain medications, such as addiction and respiratory depression. 2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been studied for its potential use in the treatment of neuropathic pain, a type of chronic pain that is often difficult to treat.

properties

IUPAC Name

2-(2-ethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-14-9-5-8-12-17(14)22-13(2)18(21)19(3)15-10-6-7-11-16(15)20/h5,8-9,12-13,15-16,20H,4,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPIKYRAMITANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N(C)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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